molecular formula C8H7ClN2S B012014 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 108831-68-1

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B012014
M. Wt: 198.67 g/mol
InChI Key: HYOBKTVPACQCBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with a variety of reagents. One study reports the preparation of a variety of novel thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of this core structure as a scaffold for further chemical modifications to explore radioprotective and antitumor activities (Alqasoumi et al., 2009).

Molecular Structure Analysis

Studies focusing on the molecular structure of thieno[2,3-d]pyrimidines reveal that these compounds can assume planar conformations, which are significant for their biological activities. The planarity and electronic distribution within these molecules play a crucial role in their interaction with biological targets (Rajam et al., 2017).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with different substituents. These reactions are crucial for tailoring the compound's properties for specific applications, including the development of new pharmaceuticals (Alqasoumi et al., 2009).

Physical Properties Analysis

The physical properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied using techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in synthetic chemistry and pharmaceutical research. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the synthesis of more complex thieno[2,3-d]pyrimidine derivatives (Alqasoumi et al., 2009).

Scientific Research Applications

  • Studying Properties and Reactivities : This compound is utilized for studying the properties and reactivities of 5-substituted pyrimidine derivatives (Chkhikvadze et al., 1969).

  • Synthesis of Pyrimidine Derivatives : It is used in the synthesis of pyrimidine derivatives fused with five-membered heterocycles (Sakamoto et al., 1982).

  • Antifungal Activity : The compound shows antifungal activity against Piricularia oryzae and has preventive effects on diseases like Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

  • Amplifying Phleomycin : It acts as an amplifier of phleomycin (Brown, Cowden, & Strekowski, 1982).

  • Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

  • Applications in Medicine and Nonlinear Optics : It has applications in medicine and nonlinear optics fields, particularly for optoelectronic associated high-tech applications (Hussain et al., 2020).

  • Cost-effective Synthesis of Active Compounds : The synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a cost-effective and ecological process for producing pharmaceutically active compounds (Fischer & Misun, 2001).

  • Improved Synthesis for Building Blocks : An improved seven-step synthesis from dimethyl malonate makes it operationally simple and practical for creating building blocks (Zhang et al., 2018).

  • Microwave Irradiation in Synthesis : It is used in the synthesis of thieno[2,3-d]pyrimidines under microwave irradiation, highlighting its importance in scientific research applications (Davoodnia et al., 2009).

  • Antimicrobial Activity : 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has been screened for its antimicrobial activity, demonstrating its potential in this field (Hossain & Bhuiyan, 2009).

properties

IUPAC Name

4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBKTVPACQCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302738
Record name 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

CAS RN

108831-68-1
Record name 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MR Wood, MJ Noetzel, JL Engers, KA Bollinger… - Bioorganic & medicinal …, 2016 - Elsevier
This Letter describes the chemical optimization of a novel series of M 4 positive allosteric modulators (PAMs) based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core, …
Number of citations: 31 www.sciencedirect.com
SI Alqasoumi, FA Ragab, AM Alafeefy… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
A variety of novel thieno[2,3-d]pyrimidine derivatives, comprising amino acids 3a–l, imidazothieno-pyrimidines 4A, 4b–h, and 7, were obtained via the reaction of 4-chloro-5,6-…
Number of citations: 19 www.tandfonline.com
MI Hossain, MMH Bhuiyan - Journal of Scientific Research, 2009 - researchgate.net
Fused pyrimidines, 8, 9-dimethyl [1, 2, 4] triazolo [4, 3-c] thieno [3, 2-e] pyrimidine 5, 3, 8, 9-trimethyl [1, 2, 4] triazolo [4, 3-c] thieno [3, 2-e] pyrimidine 6, 4-benzylidinehydrazono-5, 6 …
Number of citations: 28 www.researchgate.net
I Berhane, N Hin, AG Thomas, Q Huang… - Journal of medicinal …, 2022 - ACS Publications
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and potential target for the treatment of pain. Positive allosteric modulators (PAMs) …
Number of citations: 5 pubs.acs.org
JS Scott, SL Degorce, R Anjum, J Culshaw… - Journal of Medicinal …, 2017 - ACS Publications
Herein we report the optimization of a series of pyrrolopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) using X-ray crystal structures and structure based …
Number of citations: 51 pubs.acs.org
Y Alwarawrah, P Hughes, D Loiselle, DA Carlson… - Cell chemical …, 2016 - cell.com
Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth. Fatty acid synthase (FASN) catalyzes the final synthetic step of this pathway, and its upregulation is …
Number of citations: 123 www.cell.com
ADA Sykula - Journal of Pharmacy and Pharmacology, 2018 - davidpublisher.com
Therapeutics are compounds, which do not always exhibit healing powers. They sometimes prevent or control roles. Many compounds, well known or less are treated as the therapeutic …
Number of citations: 12 www.davidpublisher.com
JL Isidor - 1971 - search.proquest.com
A thesis submitted to the faculty of the University of North Carolina at Chapel Hill in partial fulfillment of the requirements for the degree of Doctor of Philosophy in the Department of …
Number of citations: 3 search.proquest.com
Y Alwarawrah - 2016 - dukespace.lib.duke.edu
During oncogenesis, cancer cells go through metabolic reprogramming to maintain their high growth rates and adapt to changes in the microenvironment and the lack of essential …
Number of citations: 0 dukespace.lib.duke.edu

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